![molecular formula C10H12N4O2 B11886910 tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The tert-butyl group attached to the nitrogen atom of the pyrazole ring enhances the compound’s stability and lipophilicity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in high purity suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, making it a valuable tool for studying cellular signaling pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a lead compound for developing drugs targeting cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Mécanisme D'action
The mechanism of action of tert-butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This inhibition can disrupt cellular processes, leading to therapeutic effects. For example, as a kinase inhibitor, it prevents the phosphorylation of downstream signaling molecules, thereby modulating cellular responses .
Comparaison Avec Des Composés Similaires
1H-pyrazolo[3,4-d]pyrimidine: Lacks the tert-butyl group, resulting in different physicochemical properties.
4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine: A structurally similar compound with different substituents, leading to varied biological activities.
Uniqueness: tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is unique due to its tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for drug development and material science applications .
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
tert-butyl pyrazolo[3,4-d]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)14-8-7(5-13-14)4-11-6-12-8/h4-6H,1-3H3 |
Clé InChI |
HHIQEWXCVZQQNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=NC=NC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
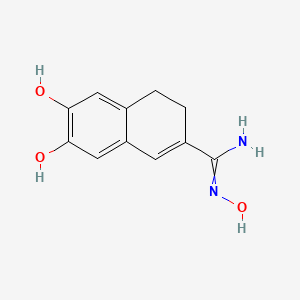
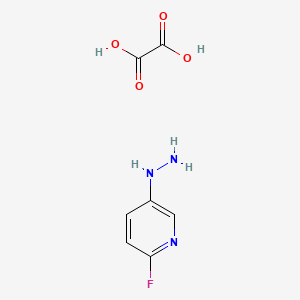
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)

![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)


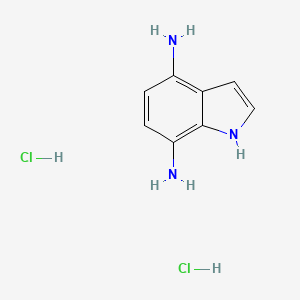
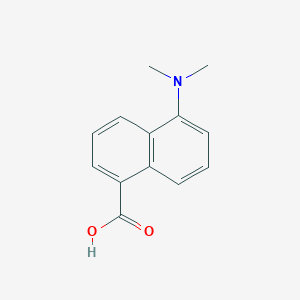
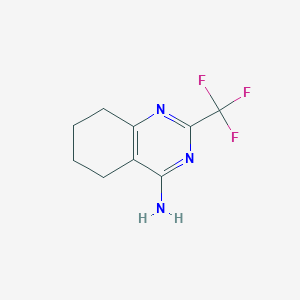
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)

